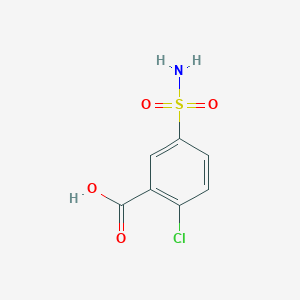

Benzoic acid, 5-(aminosulfonyl)-2-chloro-

Description

BenchChem offers high-quality Benzoic acid, 5-(aminosulfonyl)-2-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 5-(aminosulfonyl)-2-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDSANAOYPHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059144 | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-04-1 | |

| Record name | 5-(Aminosulfonyl)-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-aminosulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(aminosulfonyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of several pharmaceuticals, most notably the potent loop diuretic furosemide, is a molecule of significant interest in medicinal chemistry and process development. Its structural features, a chlorinated benzoic acid core with a sulfonamide substituent, make it a versatile building block. This guide provides a comprehensive overview of the primary synthetic routes to 2-chloro-5-sulfamoylbenzoic acid and the analytical techniques essential for its characterization, ensuring purity, and confirming its chemical identity. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering a practical resource for chemists in both research and industrial settings.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-chloro-5-sulfamoylbenzoic acid is fundamental to its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₄S | |

| Molecular Weight | 235.65 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Varies with purity, typically in the range of 230-232 °C (decomposes) | [Various suppliers] |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and some organic solvents like ethanol and acetone. | General chemical knowledge |

| CAS Number | 97-04-1 |

Synthetic Pathways

Two principal synthetic routes for 2-chloro-5-sulfamoylbenzoic acid are predominantly employed, each with its own set of advantages and considerations. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity profile.

Route 1: Chlorosulfonation of 2-Chlorobenzoic Acid followed by Ammonolysis

This is a widely used and robust method for the industrial-scale production of 2-chloro-5-sulfamoylbenzoic acid. The synthesis proceeds in two key steps:

-

Chlorosulfonation of 2-Chlorobenzoic Acid: 2-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, predominantly at the position para to the chlorine atom due to the directing effects of the substituents. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. The steric hindrance at the ortho position to the chlorine and the electronic deactivation by the carboxylic acid group favor substitution at the 5-position.

-

Ammonolysis of the Sulfonyl Chloride: The resulting 2-chloro-5-chlorosulfonylbenzoic acid is then treated with ammonia. The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia to form the corresponding sulfonamide.

Step 1: Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid [1]

-

In a reaction vessel equipped with a stirrer, thermometer, and a gas outlet connected to a scrubber, carefully add 2-chlorobenzoic acid to an excess of chlorosulfonic acid at room temperature.

-

Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-chloro-5-chlorosulfonylbenzoic acid is collected by filtration and washed thoroughly with cold water to remove any residual acid.

-

The crude product can be dried under vacuum.

Step 2: Synthesis of 2-Chloro-5-sulfamoylbenzoic Acid [2][3]

-

The crude 2-chloro-5-chlorosulfonylbenzoic acid is suspended in an aqueous solution of ammonia.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the ammonolysis can be monitored by the disappearance of the sulfonyl chloride starting material.

-

Upon completion, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3.

-

The precipitated crude 2-chloro-5-sulfamoylbenzoic acid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid-water, to yield a high-purity crystalline solid.[2][3]

Route 2: Diazotization of 2-Amino-5-sulfamoylbenzoic Acid

An alternative synthetic approach involves the diazotization of 2-amino-5-sulfamoylbenzoic acid, followed by a Sandmeyer-type reaction.

-

Diazotization: 2-amino-5-sulfamoylbenzoic acid is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom.

-

Dissolve 2-amino-5-sulfamoylbenzoic acid in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat to drive the reaction to completion, as evidenced by the cessation of nitrogen gas evolution.

-

Cool the mixture, and the precipitated product is collected by filtration, washed with water, and dried.

Characterization of 2-chloro-5-sulfamoylbenzoic Acid

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 2-chloro-5-sulfamoylbenzoic acid. A combination of spectroscopic and physical methods is employed for this purpose.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the number and chemical environment of the protons in the molecule. The expected ¹H NMR spectrum of 2-chloro-5-sulfamoylbenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

-

Aromatic Protons: Three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The coupling patterns (doublets and a doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring.

-

Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group will likely appear as a broad singlet. Its chemical shift can be variable and may be affected by solvent and concentration.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also appear as a broad singlet, typically at a downfield chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The ¹³C NMR spectrum of 2-chloro-5-sulfamoylbenzoic acid would show seven distinct signals:

-

Aromatic Carbons: Six signals corresponding to the carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-Cl, -COOH, -SO₂NH₂).

-

Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-5-sulfamoylbenzoic acid will show characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl stretching vibration.

-

N-H Stretch (Sulfonamide): Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the sulfonamide group.

-

S=O Stretch (Sulfonamide): Strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) due to the stretching of the S=O bonds.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

-

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization technique) would be observed at an m/z corresponding to the molecular weight of 2-chloro-5-sulfamoylbenzoic acid (235.65). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of small molecules such as H₂O, SO₂, and CO₂. For instance, in negative ion mode, a prominent fragment corresponding to the loss of CO₂ from the carboxylate anion would be expected.

Conclusion

The synthesis and characterization of 2-chloro-5-sulfamoylbenzoic acid are well-established processes that are critical for the production of important pharmaceutical compounds. The choice between the chlorosulfonation/ammonolysis route and the diazotization/Sandmeyer route will depend on various factors, including cost, scale, and available starting materials. A comprehensive analytical approach, employing a suite of spectroscopic and physical methods, is indispensable for ensuring the quality and identity of the final product. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and analysis of this key chemical intermediate.

References

- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

Sources

spectroscopic analysis (NMR, IR, Mass Spec) of 2-chloro-5-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-chloro-5-sulfamoylbenzoic acid

Introduction: Elucidating the Molecular Architecture

2-chloro-5-sulfamoylbenzoic acid (C₇H₆ClNO₄S) is a key chemical intermediate in the synthesis of various pharmacologically active compounds, most notably diuretics like Furosemide. Its precise molecular structure, purity, and stability are critical parameters that directly influence the efficacy and safety of the final drug product. Therefore, a robust and unambiguous characterization of this molecule is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the identity and structure of 2-chloro-5-sulfamoylbenzoic acid. By integrating data from these orthogonal methods, we can construct a comprehensive and validated molecular profile.

This document moves beyond a simple recitation of data, offering insights into the causality behind the observed spectral features. It is designed for researchers, analytical scientists, and drug development professionals who require a practical and theoretical understanding of how to apply these techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Experience: Why DMSO-d₆ is the Solvent of Choice For carboxylic acids and sulfonamides, selecting the right NMR solvent is critical. Protic solvents like methanol-d₄ would lead to the rapid exchange of the acidic -COOH and -SO₂NH₂ protons with deuterium, causing their signals to broaden or disappear entirely.[1][2] Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent because it is aprotic and effectively solvates the molecule, allowing for the clear observation of these exchangeable protons at their characteristic downfield chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The structure of 2-chloro-5-sulfamoylbenzoic acid presents a distinct set of proton environments, leading to a predictable ¹H NMR spectrum.

| Proton Label | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale for Assignment |

| H-a (-COOH) | Broad Singlet | ~13.5 | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. It typically appears as a very broad signal in the 10-14 ppm range.[1][2] |

| H-d (Ar-H) | Doublet | ~8.2 | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group, placing it significantly downfield. It is split only by H-e. |

| H-f (Ar-H) | Doublet | ~7.8 | 1H | This proton is ortho to the chlorine atom and meta to both the carboxylic acid and sulfamoyl groups. It is split only by H-e. |

| H-e (Ar-H) | Doublet of Doublets | ~7.7 | 1H | This proton is ortho to the sulfamoyl group and is coupled to both H-d and H-f, resulting in a doublet of doublets. |

| H-b, H-c (-SO₂NH₂) | Broad Singlet | ~7.5 | 2H | The two protons of the primary sulfonamide are chemically equivalent and typically appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. |

Experimental Protocol: ¹H NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 2-chloro-5-sulfamoylbenzoic acid directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Analysis: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR on a 400 MHz or higher field instrument. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization: Molecular Structure and NMR Workflow

Caption: Labeled protons for ¹H NMR correlation.

Caption: Workflow for ¹H NMR sample preparation and analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The molecule has seven unique carbon atoms, which will give rise to seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~166 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the 165-185 ppm range.[2] |

| C-SO₂NH₂ | ~145 | Aromatic carbon directly attached to the electron-withdrawing sulfamoyl group. |

| C-Cl | ~138 | Aromatic carbon bonded to the electronegative chlorine atom. |

| C-COOH | ~133 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| CH (Ar) | ~131 | Aromatic methine carbon. |

| CH (Ar) | ~129 | Aromatic methine carbon. |

| CH (Ar) | ~127 | Aromatic methine carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The KBr Pellet Technique For solid, non-volatile samples like 2-chloro-5-sulfamoylbenzoic acid, the potassium bromide (KBr) pellet method is a gold standard.[3][4][5] KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and, under pressure, forms a clear, glass-like disc that holds the sample in the IR beam path.[3][6] Proper sample preparation is crucial to obtain a high-quality spectrum and avoid scattering of the IR beam.[4]

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3400 | N-H Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) | Primary amines and amides show two distinct N-H stretching bands in this region. |

| ~2500-3300 | O-H Stretch (very broad) | Carboxylic Acid (-COOH) | The O-H bond in a carboxylic acid dimer is strongly hydrogen-bonded, resulting in a characteristically broad and intense absorption that often overlaps with C-H stretches. |

| ~1700 | C=O Stretch | Carboxylic Acid (-COOH) | The carbonyl group gives a strong, sharp absorption. Its exact position can be influenced by hydrogen bonding. |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Multiple sharp absorptions in this region are characteristic of the aromatic ring skeleton. |

| ~1350, ~1160 | S=O Stretch (asymmetric & symmetric) | Sulfonamide (-SO₂NH₂) | Sulfonamides show two strong, characteristic absorptions for the symmetric and asymmetric stretching of the S=O bonds. |

| Below 800 | C-Cl Stretch | Aryl Chloride | The carbon-chlorine stretch typically appears in the fingerprint region. |

Experimental Protocol: KBr Pellet Preparation

-

Drying: Gently dry both the sample and spectroscopy-grade KBr powder in an oven at ~110°C for a few hours and cool in a desiccator to remove any absorbed moisture, which can cause a broad O-H peak around 3400 cm⁻¹.[6]

-

Mixing: In an agate mortar, combine ~1-2 mg of the sample with ~100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be approximately 1:100.[3][5]

-

Grinding: Grind the mixture thoroughly with a pestle for several minutes until it becomes a fine, homogeneous powder. This minimizes light scattering.[3]

-

Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air. Slowly apply pressure of 8-10 tons for 1-2 minutes.[3][6]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

Visualization: KBr Pellet Workflow

Caption: Workflow for IR analysis via the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and, through fragmentation patterns, valuable structural information.

Expertise & Experience: The Power of Soft Ionization For a molecule like 2-chloro-5-sulfamoylbenzoic acid, which contains multiple functional groups, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal.[7][8] ESI typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.[8] Given the acidic nature of the carboxylic acid, ESI in negative ion mode is particularly effective, as the molecule readily loses a proton to form a stable [M-H]⁻ ion.[9]

Predicted Mass Spectrum (ESI Negative Mode) The molecular formula is C₇H₆ClNO₄S, with a monoisotopic mass of 234.97 Da.[10]

| m/z Value | Ion | Rationale |

| 233.96 | [M-H]⁻ | The most abundant ion in negative mode, formed by the loss of the acidic carboxylic proton. This is the base peak. |

| 235.96 | [M-H]⁻ Isotope Peak | The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), results in a characteristic M+2 peak with an intensity approximately one-third that of the M peak. This is a definitive marker for a chlorine-containing compound. |

| 188.99 | [M-H-CO₂]⁻ | Loss of a neutral carbon dioxide molecule (44 Da) from the deprotonated molecular ion. |

| 154.00 | [M-H-SO₂NH₂]⁻ | Loss of the sulfamoyl group (79.96 Da) as a neutral fragment. |

Experimental Protocol: ESI-MS Sample Preparation

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilution: Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a mixture of methanol or acetonitrile and water, often with a small amount of a modifier like ammonium hydroxide to promote deprotonation in negative mode.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Analysis: Acquire the mass spectrum in negative ion mode, scanning a relevant m/z range (e.g., 50-500 Da).

Visualization: Fragmentation Pathway and MS Workflow

Caption: Key fragmentations of 2-chloro-5-sulfamoylbenzoic acid in ESI-MS.

Integrated Spectroscopic Analysis: A Unified Conclusion

While each spectroscopic technique provides powerful data, their true analytical strength lies in their combined application.

-

Mass Spectrometry establishes the molecular mass (234.97 Da) and elemental composition (presence of Cl and S).

-

IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (-COOH), a sulfonamide (-SO₂NH₂), an aromatic ring, and a C-Cl bond.

-

NMR Spectroscopy provides the final, definitive piece of the puzzle. It maps out the carbon-hydrogen framework, showing the 1,2,4-trisubstituted pattern of the benzene ring and confirming the precise location and connectivity of every functional group relative to one another.

Together, these three techniques provide a self-validating system that unambiguously confirms the structure of 2-chloro-5-sulfamoylbenzoic acid, leaving no room for doubt. This integrated approach is the cornerstone of modern chemical analysis and is essential for ensuring the quality and integrity of chemical compounds in research and industry.

Caption: Integrated workflow for structural elucidation.

References

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]

-

Research Article. (2021-02-15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

-

AntsLAB. (2019-05-15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link]

-

AZoM. (2022-05-10). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

Bateman, K. P., et al. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Stenson, A. C., et al. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry. Available at: [Link]

-

JoVE. (2025-05-22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Supporting Information. (2018). Green Chemistry. Available at: [Link]

-

Waska, H., et al. (2020-09-17). Investigating the Ionization of Dissolved Organic Matter by Electrospray. ACS Publications. Available at: [Link]

-

PubChem. 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. 2-chlorobenzoic acid. Available at: [Link]

-

PubMed Central. (2020-05-04). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PubChemLite. 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S). Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2024-06-17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Chemistry LibreTexts. (2023-11-23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

PubChemLite. 2-chloro-5-[(propan-2-yl)sulfamoyl]benzoic acid. Available at: [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... Available at: [Link]

-

PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][3][11]benzodiazepin-1( 2H)-ones. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]

-

NIST WebBook. Benzoic acid, 2-chloro-. Available at: [Link]

- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. Benzoic acid, 2-(2-chloro-5-nitrobenzoyl)-. Available at: [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. azom.com [azom.com]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PubChemLite - 2-chloro-5-sulfamoylbenzoic acid (C7H6ClNO4S) [pubchemlite.lcsb.uni.lu]

- 11. shimadzu.com [shimadzu.com]

solubility and stability studies of 2-chloro-5-(aminosulfonyl)benzoic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-(aminosulfonyl)benzoic Acid

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the purity and stability of active pharmaceutical ingredients (APIs) are not merely regulatory hurdles; they are the bedrock of safety and efficacy. 2-Chloro-5-(aminosulfonyl)benzoic acid, a known process-related impurity and potential starting material for the potent loop diuretic Furosemide, presents a critical case study.[1][2][3] Understanding its fundamental physicochemical behaviors—namely solubility and stability—is paramount for controlling its presence in the final drug product, ensuring batch-to-batch consistency, and developing robust analytical methods.

This guide is structured to move from foundational knowledge to practical application. We begin with the intrinsic physicochemical properties that govern the molecule's behavior. We then transition into detailed, field-proven protocols for determining its solubility, a critical parameter for both formulation and analytical method development. The subsequent section provides a comprehensive framework for executing forced degradation studies, which are essential for identifying potential degradation pathways and establishing a stability-indicating profile. Our objective is not just to prescribe steps but to illuminate the scientific rationale behind each experimental choice, empowering researchers to not only execute but also adapt these methodologies with confidence.

Part 1: Physicochemical Profile

A molecule's inherent properties dictate its interaction with its environment. For 2-chloro-5-(aminosulfonyl)benzoic acid, understanding its structure and related physicochemical parameters is the necessary first step before any experimental work is undertaken. These characteristics influence everything from solvent selection to the design of analytical methods.

The structure reveals a benzoic acid core with three key functional groups: a carboxylic acid, a sulfonamide, and a chloro group. The acidic nature of both the carboxylic acid and, to a lesser extent, the sulfonamide proton, suggests that its solubility will be highly dependent on the pH of the medium.

Table 1: Physicochemical Properties of 2-Chloro-5-(aminosulfonyl)benzoic acid

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-5-(aminosulfonyl)benzoic acid | [4] |

| Synonyms | Furosemide EP Impurity B; 2,4-Dichloro-5-sulfamoylbenzoic acid* | [1][2] |

| CAS Number | 97-04-1 | [4] |

| Molecular Formula | C₇H₆ClNO₄S | [4] |

| Molecular Weight | 235.65 g/mol | [4] |

| Melting Point | 230-232°C | [5] |

| Appearance | White to off-white powder or crystals | [5] |

| Known Solvents | Slightly soluble in DMSO and heated Methanol | [5][6] |

*Note: Some sources use the synonym 2,4-Dichloro-5-sulfamoylbenzoic acid, which corresponds to a different CAS number (2736-23-4) and molecular formula. This guide focuses on the compound defined by CAS 97-04-1.

Part 2: Solubility Assessment

Solubility is a critical determinant in the pre-formulation stage of drug development, influencing bioavailability and the design of dosage forms.[7][8] For an impurity like 2-chloro-5-(aminosulfonyl)benzoic acid, its solubility characteristics are crucial for developing effective purification strategies and for creating the reference standards used in quality control testing.

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for solubility determination due to its reliability and direct measurement of thermodynamic equilibrium.[7][9] The core principle is to create a saturated solution by adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached. This ensures that the solvent is holding the maximum possible amount of the solute at a given temperature. The subsequent analysis of the supernatant provides the solubility value.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Experimental Protocol: pH-Dependent Aqueous Solubility

This protocol is designed to determine the solubility of 2-chloro-5-(aminosulfonyl)benzoic acid across a physiologically relevant pH range, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10]

1. Materials and Equipment:

-

2-Chloro-5-(aminosulfonyl)benzoic acid (purity >98%)

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer systems (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8)[10]

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Validated HPLC-UV or UPLC-UV system

2. Procedure:

-

Buffer Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial procedures.

-

Sample Preparation: To a series of glass vials, add an excess amount of the compound (e.g., 5-10 mg) to ensure undissolved solid remains at equilibrium. Add a fixed volume (e.g., 5 mL) of each pH buffer to the vials. Prepare each condition in triplicate.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C or 37°C ± 1°C).[7] Agitate for a predetermined period (typically 24 to 48 hours) sufficient to reach equilibrium.

-

Phase Separation: After agitation, allow the vials to stand to let the solids settle. To ensure complete separation of undissolved solid, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).[9]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a 0.45 µm syringe filter. Dilute the filtered sample as necessary with the mobile phase and quantify the concentration using a validated stability-indicating HPLC-UV method.

-

pH Verification: Measure the pH of the suspension at the end of the experiment to ensure the buffer capacity was not overwhelmed.[9]

-

Data Reporting: Calculate the solubility in mg/mL. The relative standard deviation between replicates should not exceed 10%.[10]

Part 3: Stability and Forced Degradation Studies

Stability testing is a cornerstone of pharmaceutical development, providing critical information on how the quality of a substance varies with time under the influence of environmental factors. Forced degradation (or stress testing) is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[11][12]

The Logic of Forced Degradation

The objective is not to completely destroy the molecule but to induce a level of degradation (typically 5-20%) that is sufficient for the detection and quantification of degradation products.[13] This process helps in understanding the degradation pathways and developing analytical methods that can resolve the parent drug from any significant degradants.

Forced Degradation Workflow

Caption: Logic flow for a forced degradation study.

Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is a prerequisite for analyzing the samples from these studies. The method must be able to separate the main peak from any degradation products.[11][14]

General Sample Preparation: Prepare a stock solution of 2-chloro-5-(aminosulfonyl)benzoic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase) at a concentration of approximately 1 mg/mL.

1. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Heat the mixture at 80°C for a specified time (e.g., 2-4 hours).

-

Cool the solution, neutralize with 1N NaOH, and dilute to a final concentration with the mobile phase.

-

Analyze by HPLC. Furosemide itself has shown degradation under acidic conditions.[15]

2. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Keep the mixture at room temperature or heat gently (e.g., 60°C) for a specified time (e.g., 1-2 hours). Furosemide is known to degrade in basic conditions.[11][16]

-

Cool the solution, neutralize with 1N HCl, and dilute to a final concentration with the mobile phase.

-

Analyze by HPLC.

3. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.

-

Dilute to a final concentration with the mobile phase.

-

Analyze by HPLC.[16]

4. Thermal Degradation:

-

Solution: Heat the stock solution at a high temperature (e.g., 80°C) for up to 72 hours.

-

Solid State: Store the solid powder in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve a known weight of the stressed solid in the mobile phase to achieve the target concentration.

-

Analyze all samples by HPLC.[11]

5. Photolytic Degradation:

-

Expose the solid powder and the solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

-

Analyze by HPLC. Furosemide is known to be light-sensitive.[14][17]

Data Interpretation and Summary

The results of the forced degradation studies should be compiled to understand the stability profile of the molecule.

Table 2: Expected Stability Profile and Degradation Summary

| Stress Condition | Reagents/Conditions | Expected Outcome | Potential Degradation Products |

| Acid Hydrolysis | 1N HCl, 80°C | Significant degradation likely | Hydrolysis of the sulfonamide or decarboxylation. |

| Base Hydrolysis | 1N NaOH, 60°C | Significant degradation likely | Hydrolysis of the sulfonamide group. |

| Oxidation | 3-30% H₂O₂, RT | Moderate degradation possible | Oxidation of the sulfur atom or aromatic ring. |

| Thermal (Solid) | 105°C, 24h | Generally stable, minor degradation possible | Decarboxylation or other solid-state reactions. |

| Photolysis | ICH Q1B light exposure | Degradation expected, as related compounds are light-sensitive | Dimerization or other photochemical reactions. |

Conclusion

The systematic study of the solubility and stability of 2-chloro-5-(aminosulfonyl)benzoic acid is an indispensable component of quality control in the pharmaceutical industry. The protocols and frameworks detailed in this guide provide a robust starting point for any laboratory tasked with characterizing this compound. A thorough understanding of its pH-dependent solubility allows for the development of effective purification methods and analytical testing protocols. Similarly, a comprehensive forced degradation study not only elucidates its intrinsic stability but is the only way to develop and validate a truly stability-indicating analytical method—a non-negotiable requirement for ensuring the safety and quality of any pharmaceutical product it may be associated with. These foundational studies are critical investments that pay dividends in regulatory compliance, manufacturing consistency, and ultimately, patient safety.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

-

Phale, M. et al. (2017). STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION. World Journal of Pharmaceutical Research, 6(5), 906-920. Retrieved from [Link]

-

Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). NIH. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed. Retrieved from [Link]

-

STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar. (2017). Retrieved from [Link]

-

Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]

-

Forced degradation studies of amiloride hydrochloride and furosemide - ResearchGate. (n.d.). Retrieved from [Link]

-

Furosemide EP Impurity B | 2736-23-4 - SynZeal. (n.d.). Retrieved from [Link]

-

FUROSEMIDE EP IMPURITY B - Allmpus. (n.d.). Retrieved from [Link]

-

Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form - SciSpace. (n.d.). Retrieved from [Link]

-

Degradation Study of Furosemide by UV- Visible Spectrophotometry Method in bulk form - Asian Journal of Research in Pharmaceutical Sciences. (2019). Retrieved from [Link]

-

Furosemide EP Impurity B CAS#: 2736-23-4 - ChemWhat. (n.d.). Retrieved from [Link]

-

Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form - Chemistry Research Journal. (n.d.). Retrieved from [Link]

-

Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - NIH. (2023). Retrieved from [Link]

-

Benzoic acid, 5-(aminosulfonyl)-2-chloro- | SIELC Technologies. (2018). Retrieved from [Link]

Sources

- 1. Furosemide EP Impurity B | 2736-23-4 | SynZeal [synzeal.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 5-(aminosulfonyl)-2-chloro- | SIELC Technologies [sielc.com]

- 5. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]

- 6. allmpus.com [allmpus.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION | Semantic Scholar [semanticscholar.org]

- 13. chemrj.org [chemrj.org]

- 14. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. scispace.com [scispace.com]

- 17. ajpsonline.com [ajpsonline.com]

A Historical Literature Review of 2-Chloro-5-Sulfamoylbenzoic Acid Research: From a Chemical Intermediate to a Precursor of a Blockbuster Diuretic

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive historical literature review of 2-chloro-5-sulfamoylbenzoic acid, a pivotal chemical intermediate that played a crucial role in the development of the blockbuster loop diuretic, furosemide. The narrative traces the evolution of its synthesis, chemical characterization, and the burgeoning understanding of its structure-activity relationships that ultimately led to the discovery of one of the most significant diuretics of the 20th century. This guide delves into the historical context of diuretic research, the pioneering work at Hoechst AG, and the early analytical methodologies that were instrumental in the quality control of this important compound. Detailed experimental protocols, derived from historical patents and publications, are provided to offer a practical perspective on the chemical workflows of the era.

Introduction

The story of 2-chloro-5-sulfamoylbenzoic acid is intrinsically linked to the broader history of diuretic drug discovery. In the mid-20th century, the quest for more potent and safer diuretics was a major focus of pharmaceutical research.[1][2] The existing diuretic armamentarium, which included mercurials and thiazides, had limitations in terms of efficacy and side effects.[3][4] This created a fertile ground for the exploration of novel chemical scaffolds with diuretic properties. Sulfonamide-based compounds had already shown promise, and researchers were actively investigating their potential.[5] It was within this scientific landscape that 2-chloro-5-sulfamoylbenzoic acid emerged as a key building block, ultimately leading to a breakthrough in the treatment of edema and hypertension.

The Genesis of a Key Intermediate: Early Synthesis and Chemical Properties

The synthesis of 2-chloro-5-sulfamoylbenzoic acid, also known as 4-chloro-5-sulfamoylanthranilic acid, was a critical step towards the development of furosemide. Early synthetic routes, as detailed in patents from the 1960s, primarily involved the chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis.

A representative synthesis from the period is outlined below:

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

-

In a reaction vessel equipped with a stirrer and a heating mantle, 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid.[6][7]

-

The reaction mixture is heated to a temperature of 130-150°C for several hours to ensure complete chlorosulfonation.[7]

-

Upon completion, the reaction mixture is cautiously poured onto crushed ice to precipitate the product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[6][7]

-

The precipitated solid is collected by filtration and washed with cold water.[6]

Step 2: Ammonolysis of 2,4-dichloro-5-chlorosulfonylbenzoic acid

-

The crude 2,4-dichloro-5-chlorosulfonylbenzoic acid is then subjected to ammonolysis.[6][7]

-

This is typically achieved by reacting it with aqueous ammonia.[6]

-

The resulting solution is then acidified to precipitate the final product, 2,4-dichloro-5-sulfamoylbenzoic acid.[6]

-

The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[6]

The following diagram illustrates the core synthetic pathway:

Caption: Synthesis of 2-chloro-5-sulfamoylbenzoic acid.

The Dawn of a New Diuretic Era: The Discovery of Furosemide

The true significance of 2-chloro-5-sulfamoylbenzoic acid was realized in the early 1960s by a team of researchers at Hoechst AG in Germany.[3] K. Sturm, R. Muschaweck, and P. Hajdu were instrumental in the discovery of furosemide, a potent loop diuretic, which was synthesized from this key intermediate.[3] Their work, documented in patents and subsequent publications, detailed the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine to yield 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid, which was given the generic name furosemide.[7][8]

Experimental Protocol: Synthesis of Furosemide from 2,4-dichloro-5-sulfamoylbenzoic acid

-

2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a suitable solvent.

-

Furfurylamine is then added to the solution.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution reaction, where the furfurylamine displaces one of the chlorine atoms on the benzoic acid ring.

-

After the reaction is complete, the furosemide product is isolated and purified.

The synthetic transformation is depicted below:

Caption: Synthesis of Furosemide.

Unraveling the Structure-Activity Relationship

The discovery of furosemide was not a serendipitous event but rather the culmination of systematic research into the structure-activity relationships (SAR) of sulfamoylbenzoic acid derivatives. Researchers at Hoechst AG and other institutions synthesized and tested a variety of analogs to understand the structural requirements for diuretic activity.[3][9]

Key SAR findings from that era include:

-

The Sulfamoyl Group: The presence of the sulfamoyl (-SO₂NH₂) group was found to be essential for diuretic activity.[9]

-

The Carboxylic Acid Group: The carboxylic acid (-COOH) group was also determined to be a critical feature for the diuretic effect.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzoic acid ring significantly influenced the potency and duration of action. The chlorine atom and the amino group in furosemide were found to be optimal for high diuretic efficacy.[3][9]

The following table summarizes the general SAR for this class of compounds:

| Position | Substituent | Effect on Diuretic Activity |

| 1 | Carboxylic Acid | Essential for activity |

| 2 | Amino Group (e.g., furfurylamino) | Enhances potency |

| 4 | Halogen (e.g., Chlorine) | Increases potency |

| 5 | Sulfamoyl Group | Essential for activity |

This systematic approach to drug design, where chemical structures are methodically altered and their biological effects are observed, was a hallmark of the burgeoning field of medicinal chemistry in the mid-20th century.

Historical Analytical and Quality Control Methodologies

The development and production of 2-chloro-5-sulfamoylbenzoic acid and furosemide necessitated reliable analytical methods for characterization and quality control. In the 1960s and 1970s, the analytical chemist's toolbox was more limited than today's, but a range of techniques were employed to ensure the identity, purity, and strength of these compounds.

Titrimetric Methods

Titration was a cornerstone of pharmaceutical analysis during this period. The acidic nature of the carboxylic acid group and the weakly acidic proton of the sulfamoyl group in 2-chloro-5-sulfamoylbenzoic acid would have been amenable to acid-base titration.[1] Diazotization titration, a classic method for quantifying primary aromatic amines, would have been applicable to the final furosemide product.[2][5]

Colorimetric Methods

Colorimetric analysis, based on the formation of colored compounds that could be quantified using a spectrophotometer, was another widely used technique. The Bratton-Marshall reaction, which involves diazotization followed by coupling with a chromogenic agent, was a common method for the determination of sulfonamides.[10]

Chromatographic Techniques

The 1960s saw the rise of chromatographic methods for the separation and analysis of complex mixtures. Paper chromatography and thin-layer chromatography (TLC) were invaluable tools for assessing the purity of 2-chloro-5-sulfamoylbenzoic acid and furosemide, and for identifying any process-related impurities.[11][12][13][14][15]

Experimental Protocol: Thin-Layer Chromatography (TLC) for the Analysis of Benzoic Acid Derivatives (A Representative Historical Method)

-

Plate Preparation: A glass plate is coated with a thin layer of a stationary phase, such as silica gel G, mixed with a binder like gypsum. The plate is then activated by heating in an oven.

-

Sample Application: A small spot of a solution of the test compound (e.g., 2-chloro-5-sulfamoylbenzoic acid) and a reference standard are applied to the baseline of the TLC plate using a capillary tube.

-

Development: The plate is placed in a developing chamber containing a suitable mobile phase (a mixture of organic solvents). The mobile phase ascends the plate by capillary action, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

-

Visualization: After the solvent front has reached a certain height, the plate is removed from the chamber and dried. The separated spots are visualized, often under UV light if the compounds are UV-active, or by spraying with a visualizing reagent that reacts with the compounds to produce colored spots.

-

Analysis: The retention factor (Rf value) of the sample spot is compared to that of the reference standard for identification. The presence of additional spots would indicate impurities.

Conclusion

The historical journey of 2-chloro-5-sulfamoylbenzoic acid from a relatively obscure chemical intermediate to the immediate precursor of the life-saving diuretic furosemide is a testament to the power of systematic scientific inquiry. This technical guide has provided a window into the chemical synthesis, the exploration of structure-activity relationships, and the analytical methodologies that defined an era of pharmaceutical innovation. The story of this molecule underscores the critical role that fundamental chemical research plays in the development of new medicines that have a profound impact on human health. The principles of chemical synthesis, purification, and analysis, honed during this period, continue to be the bedrock of modern drug discovery and development.

References

-

Fritz, J. S., & Keen, R. T. (1953). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 25(1), 179–180. [Link]

-

Banick, W. M., & Valentine, J. R. (1964). Titrimetric assay of sulfonamides by diazotization using ferrocyphen as indicator. Journal of Pharmaceutical Sciences, 53(10), 1242–1243. [Link]

-

Feit, P. W. (1975). Structure-activity relationships of sulphamoyl diuretics. Postgraduate Medical Journal, 51(Suppl 6), 9–13. [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

-

Banick, W. M., Jr, & Valentine, J. R. (1964). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of pharmaceutical sciences, 53, 1242–1243. [Link]

-

Fritz, J. S., & Keen, R. T. (1952). Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry, 24(2), 308–310. [Link]

-

De Leenheer, A. (1973). Separation of thiazide diuretics and antihypertensive drugs by thin-layer chromatography. Journal of Chromatography A, 75(1), 79-86. [Link]

-

Feit, P. W., Nielsen, O. B., & Bruun, H. (1972). Structure-activity studies on sulfamyl diuretics. Journal of medicinal chemistry, 15(4), 437–440. [Link]

-

Jabbar, H. S. (2024). Paper-based analytical device for sensitive colorimetric determination of sulfonamides in pharmaceutical samples. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 304, 123336. [Link]

-

Mount, D. L., Patchen, L. C., & Churchill, F. C. (1996). Field detection of sulfonamides in urine: the development of a new and sensitive test. The American journal of tropical medicine and hygiene, 55(3), 250–253. [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ResearchGate. (n.d.). Thin-Layer Chromatography. Retrieved from [Link]

-

Stewart, J. T., & Lomenick, J. L. (1973). Identification of selected antihypertensive drugs by thin-layer chromatography. Journal of pharmaceutical sciences, 62(6), 1004–1005. [Link]

-

Ellcock, C. T., & Fogg, A. G. (1974). Specific colorimetric determination of sulphanilamide in the presence of other sulphonamides by an indophenol reaction. Laboratory practice, 23(10), 555–556. [Link]

-

Shtykov, S. N., Sumina, E. G., & Zagniboroda, D. A. (2007). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. Conference: ARGUS'2007-Nanoanalytics. [Link]

-

Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Environmental Science Institute. (n.d.). Organic Functional Groups and Thin Layer Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

ResearchGate. (n.d.). The chromatograms of the halogen derivatives of benzoic acids on the.... Retrieved from [Link]

-

Scribd. (n.d.). Practical Sulphonamides by Colorimetry. Retrieved from [Link]

-

Merck Millipore. (n.d.). Comprehensive TLC Applications. Retrieved from [Link]

-

Nachman, R. J., et al. (2002). Structure-activity relationships for in vitro diuretic activity of CAP2b in the housefly. Peptides, 23(12), 2123–2130. [Link]

-

Bargo, E. S. (1984). Simplified Detection of Hydrochlorothiazide in Urine by Thin-Layer Chromatography. Journal of Analytical Toxicology, 8(4), 170–172. [Link]

- Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Retrieved from [Link]

-

Western Libraries. (n.d.). Paper Annual Reports Collection. Retrieved from [Link]

-

The Chemical Age. (1960). The Chemical Age 1960 Vol.84 No.2156. Retrieved from [Link]

-

Slideshare. (n.d.). Structure Activity Relationship of Diuretics. Retrieved from [Link]

-

ZBW Press Archives. (n.d.). Hoechst AG. Retrieved from [Link]

-

FRASER. (1960). Full text of Commercial and Financial Chronicle : May 30, 1960 : General Corporation and Investment News, Vol. 191, No. 5955. Retrieved from [Link]

-

Historical Association of Deutsche Bank. (1965). REPORT for the Year r9 6j. Retrieved from [Link]

-

Slideshare. (n.d.). Structure Activity Relationship of Diuretics. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. | Semantic Scholar [semanticscholar.org]

- 3. Structure-activity relationships of sulphamoyl diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of sulfonamides | PPTX [slideshare.net]

- 5. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 7. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 8. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 9. Structure-activity studies on sulfamyl diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Separation of thiazide diuretics and antihypertensive drugs by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of selected antihypertensive drugs by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. esi.utexas.edu [esi.utexas.edu]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Novel Bioactive Compounds from 2-Chloro-5-sulfamoylbenzoic Acid

Abstract: This guide delineates a comprehensive, field-proven strategy for the identification and development of novel bioactive compounds originating from the 2-chloro-5-sulfamoylbenzoic acid scaffold. This molecule, a well-established building block in pharmaceutical synthesis, serves as a "privileged structure," offering a versatile platform for generating diverse chemical libraries with high potential for biological activity.[1][2][3] We will explore an integrated methodology that combines rational, in silico drug design with robust synthetic chemistry and high-throughput biological screening. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a logical and efficient roadmap from initial concept to validated hit compounds.

Introduction: The Rationale for a Privileged Scaffold Approach

In the quest for novel therapeutics, the concept of the "privileged structure" has emerged as a highly effective strategy.[2][3] These are molecular scaffolds capable of binding to multiple biological targets with high affinity, thereby serving as versatile templates for drug discovery.[3] 2-chloro-5-sulfamoylbenzoic acid is a prime example of such a scaffold. Its most famous derivative is the potent loop diuretic, furosemide, which underscores the scaffold's inherent biocompatibility and potential for potent pharmacological intervention.[4][5]

The chemical architecture of 2-chloro-5-sulfamoylbenzoic acid presents three primary points for diversification: the carboxylic acid, the sulfamoyl group, and the chloro-substituted aromatic ring. This structural versatility allows for the systematic modification of the molecule's physicochemical properties, enabling the exploration of vast chemical space to identify compounds with novel mechanisms of action. This guide details a workflow designed to harness this potential efficiently and logically.

Part I: Scaffold Analysis and Strategic Diversification

The success of any library synthesis project hinges on a thorough analysis of the starting scaffold. The three key functional groups of 2-chloro-5-sulfamoylbenzoic acid offer distinct opportunities for chemical modification, each influencing the final compound's properties in a predictable manner.

-

Carboxylic Acid (-COOH): This group is a versatile handle for forming amide bonds. Amidation can modulate solubility, introduce new hydrogen bond donors/acceptors, and append a wide array of chemical functionalities to probe interactions with biological targets.

-

Sulfamoyl Group (-SO₂NH₂): The nitrogen of the sulfamoyl group can be substituted to create a library of sulfonamides. This modification is critical in the known pharmacology of many sulfonamide drugs, influencing properties like pKa, protein binding, and overall potency.[6][7] Structure-activity relationship (SAR) studies have shown that mono-substitution on the N1 nitrogen can increase activity.[6]

-

Aromatic Ring: The chlorine atom at the 2-position can be displaced via nucleophilic aromatic substitution (SNAᵣ), as seen in the synthesis of furosemide where it is replaced by a furfurylamine moiety.[5][8] This position is key for introducing larger, more complex side chains that can occupy deep binding pockets in target proteins.

The strategic plan is to create a diverse library by systematically exploring modifications at these three sites, both individually and in combination.

Caption: Diversification strategy for the 2-chloro-5-sulfamoylbenzoic acid scaffold.

Part II: In Silico Prioritization: A Virtual Screening Workflow

Before committing to extensive chemical synthesis, a computational approach is employed to prioritize library members with the highest probability of biological activity. This in silico drug design phase significantly improves the efficiency of the discovery process by focusing resources on the most promising candidates.[9][10][11]

The workflow is as follows:

-

Virtual Library Generation: A large, virtual library of derivatives is computationally generated based on the diversification strategies outlined in Part I.

-

Target Selection & Binding Site Identification: A biological target (e.g., a specific enzyme or receptor) is chosen. If the 3D structure is known, the ligand-binding site is identified.[11]

-

Molecular Docking: The virtual library is docked into the target's binding site.[11] This simulation predicts the preferred binding pose and estimates the binding affinity (scoring function) of each compound.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are calculated for the top-scoring compounds. This step is crucial for early deselection of candidates with poor drug-like properties.

-

Candidate Selection: A final, prioritized list of compounds is selected for chemical synthesis and biological evaluation.

Caption: A typical in silico workflow for prioritizing drug candidates.

Part III: Synthetic Realization and Library Production

This phase translates the prioritized virtual compounds into tangible chemical entities. The robustness and efficiency of the synthetic routes are paramount. Below is a representative, self-validating protocol for the synthesis of an amide derivative, a common and highly effective modification.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-benzyl-2-chloro-5-sulfamoylbenzamide from 2-chloro-5-sulfamoylbenzoic acid.

Materials:

-

2-chloro-5-sulfamoylbenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Benzylamine (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation (Self-Validating Step 1):

-

Suspend 2-chloro-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of DMF as a catalyst.

-

Allow the reaction to warm to room temperature and then reflux for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. The formation of the acid chloride is a reliable and high-yielding reaction, forming the basis for the subsequent amidation.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Amidation (Self-Validating Step 2):

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the benzylamine/TEA solution dropwise to the acid chloride solution at 0 °C. The triethylamine acts as a base to quench the HCl byproduct, driving the reaction to completion, which is visually confirmed by the formation of triethylamine hydrochloride precipitate.

-

Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Wash the reaction mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-2-chloro-5-sulfamoylbenzamide.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part IV: High-Throughput Screening (HTS) and Hit Identification

With a focused library of synthesized compounds, the next step is to screen for biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[12][13][14]

Detailed Experimental Protocol: Kinase Inhibition HTS Assay

Objective: To identify compounds that inhibit the activity of a target protein kinase (e.g., a kinase implicated in cancer).

Principle: This is a fluorescence-based assay. The kinase transfers a phosphate group from ATP to a peptide substrate. The amount of phosphorylated product is quantified, and a decrease in its formation indicates inhibition.

Materials:

-

Target kinase enzyme

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Fluorescent detection reagent/antibody system

-

Synthesized compound library dissolved in DMSO

-

Positive control (known kinase inhibitor, e.g., Staurosporine)

-

Negative control (DMSO vehicle)

-

384-well microplates

Procedure:

-

Assay Preparation: Dispense 5 µL of assay buffer into all wells of a 384-well plate.

-

Compound Addition: Add 50 nL of each test compound from the library to individual wells (final concentration, e.g., 10 µM). Add positive and negative controls to designated wells.

-

Enzyme Addition: Add 5 µL of the target kinase solution to all wells. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Detection: Add 10 µL of the detection reagent. This reagent generates a fluorescent signal proportional to the amount of phosphorylated substrate. Incubate for an additional 30 minutes.

-

Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Data Presentation and Hit Selection

The raw data from the HTS is converted into percent inhibition. Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as "hits."

Table 1: Representative HTS Data for Selected Compounds

| Compound ID | Structure (Modification) | Concentration (µM) | % Inhibition | Hit? ( >50%) |

| SC-001 | (Parent Scaffold) | 10 | 5.2 | No |

| SC-A01 | Amide (Benzylamine) | 10 | 78.5 | Yes |

| SC-A02 | Amide (Cyclopropylamine) | 10 | 62.1 | Yes |

| SC-S01 | Sulfonamide (Morpholine) | 10 | 15.8 | No |

| SC-AS01 | Amide (Aniline) & SNAr (Furfurylamine) | 10 | 92.3 | Yes |

The progression from a large library to a few validated hits follows a stringent cascade to eliminate false positives.[15]

Caption: The hit identification and validation cascade.

Part V: Hit-to-Lead Optimization and SAR

Validated hits from the screening cascade serve as the starting point for lead optimization. This phase involves synthesizing additional, more focused analogues to develop a Structure-Activity Relationship (SAR).[16] The goal is to systematically refine the hit structure to improve potency, selectivity, and pharmacokinetic properties. For instance, if SC-AS01 was a validated hit, chemists would synthesize variants with different amines in the amide position and diverse nucleophiles at the 2-position to understand which functionalities are critical for activity.

Conclusion